molecular formula C19H21N3O6 B12909776 3-(((2-Methoxyphenyl)amino)methyl)-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2(3H)-one CAS No. 73484-41-0

3-(((2-Methoxyphenyl)amino)methyl)-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2(3H)-one

Cat. No.: B12909776
CAS No.: 73484-41-0
M. Wt: 387.4 g/mol
InChI Key: SGQFDQMXGNHJJY-UHFFFAOYSA-N
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Description

3-(((2-Methoxyphenyl)amino)methyl)-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2(3H)-one is a chemical compound of significant interest in medicinal chemistry research, designed for professional laboratory investigation. Its structure incorporates a 1,3,4-oxadiazole heterocycle, a privileged scaffold known for its versatile biological activities and its role as a bioisostere for esters and amides, which can fine-tune the molecule's interaction with biological targets . The 3,4,5-trimethoxyphenyl moiety attached to this core is a pharmacophore of high value, frequently associated with potent antiproliferative effects in anticancer agent discovery . Scientific literature on analogous structures indicates that 1,3,4-oxadiazole derivatives demonstrate a broad spectrum of biological properties, including notable anticancer activity. Some compounds in this class function as potent tubulin inhibitors, disrupting the cell cycle of cancer cells and activating apoptotic pathways . Others have been identified as telomerase inhibitors, with specific derivatives shown to arrest the cell cycle at the G2/M phase and induce apoptosis in a concentration-dependent manner, as well as reduce the expression of the telomerase-associated protein dyskerin . The specific structural combination in this compound—featuring a 2-methoxyphenylamino methyl linker—suggests potential for unique target binding and pharmacokinetic properties. This makes it a compelling candidate for researchers exploring new small-molecule therapeutics, particularly in oncology for the study of telomerase function, tubulin polymerization, and programmed cell death mechanisms.

Properties

CAS No.

73484-41-0

Molecular Formula

C19H21N3O6

Molecular Weight

387.4 g/mol

IUPAC Name

3-[(2-methoxyanilino)methyl]-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-one

InChI

InChI=1S/C19H21N3O6/c1-24-14-8-6-5-7-13(14)20-11-22-19(23)28-18(21-22)12-9-15(25-2)17(27-4)16(10-12)26-3/h5-10,20H,11H2,1-4H3

InChI Key

SGQFDQMXGNHJJY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1NCN2C(=O)OC(=N2)C3=CC(=C(C(=C3)OC)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(((2-Methoxyphenyl)amino)methyl)-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2(3H)-one typically involves the reaction of 2-methoxyphenylamine with a suitable aldehyde to form an imine intermediate. This intermediate then undergoes cyclization with hydrazine derivatives to form the oxadiazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-(((2-Methoxyphenyl)amino)methyl)-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of derivatives with different functional groups replacing the methoxy groups.

Scientific Research Applications

Antimicrobial Activity

Recent studies have demonstrated that derivatives of oxadiazole compounds exhibit notable antimicrobial properties. For instance, compounds similar to 3-(((2-Methoxyphenyl)amino)methyl)-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2(3H)-one have shown effectiveness against various bacterial strains and fungi. The mechanism often involves the disruption of microbial cell membranes or interference with metabolic pathways .

Anti-inflammatory Properties

Oxadiazole derivatives are also noted for their anti-inflammatory effects. Research indicates that they can inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2 and TNF-alpha in vitro. This suggests potential therapeutic applications in treating inflammatory diseases such as arthritis and other chronic inflammatory conditions .

Anti-cancer Activity

The compound has been investigated for its anti-cancer properties. Studies have shown that it can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators. Specific derivatives have been tested against different cancer cell lines, demonstrating varying degrees of cytotoxicity .

Case Studies

Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated a series of oxadiazole compounds for their antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results indicated that modifications to the aromatic rings significantly enhanced activity, with some compounds achieving MIC values as low as 0.5 µg/mL .

Case Study 2: Anti-inflammatory Mechanisms
In another study focusing on anti-inflammatory effects, researchers treated macrophage cell lines with oxadiazole derivatives and measured the levels of inflammatory markers. The findings revealed a dose-dependent reduction in IL-6 and NO production, suggesting that these compounds could be developed into effective anti-inflammatory agents .

Applications in Agrochemicals

The compound's structure suggests potential applications in developing agrochemicals, particularly as fungicides or herbicides. Compounds with oxadiazole moieties have been shown to possess phytotoxic properties against certain plant pathogens while being safe for crops .

Mechanism of Action

The mechanism of action of 3-(((2-Methoxyphenyl)amino)methyl)-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2(3H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Compound Name Key Structural Differences Biological Activity/IC50 (µM) Synthesis Method (Reference)
3-(((2-Methoxyphenyl)amino)methyl)-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2(3H)-one (Target) - 3,4,5-Trimethoxyphenyl at C5
- 2-Methoxy anilino at C3
N/A (Predicted microtubule) Not explicitly described
5-Methoxy-3-(2-methoxyphenyl)-1,3,4-oxadiazol-2(3H)-one (Metoxadiazone, CAS 60589-06-2) Lacks trimethoxyphenyl; simpler methoxy substituents Insecticidal activity Cyclization of hydrazides
3-{[(Pyridin-2-yl)amino]methyl}-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2(3H)-thione Thione (C=S) instead of ketone (C=O) at C2 Urease inhibition (IC50: 0.4) Hydrazide cyclization
5-(4-Ethoxy-3,5-dimethoxyphenyl)-3-(hydroxymethyl)-1,3,4-oxadiazol-2(3H)-one Ethoxy-dimethoxyphenyl at C5; hydroxymethyl at C3 Not reported Substitution of halides
3-((5-Chloro-2-hydroxyphenyl)methyl)-5-(4-(trifluoromethyl)phenyl)-1,3,4-oxadiazol-2(3H)-one Chlorophenol and trifluoromethyl groups Antifungal/antibacterial Halide coupling with InCl3

Key Observations :

Role of 3,4,5-Trimethoxyphenyl: The trimethoxyphenyl group enhances binding to tubulin or enzymes like urease due to hydrophobic interactions and π-stacking .

Impact of C3 Substituents :

  • Thione derivatives (C=S) exhibit stronger urease inhibition (IC50: 0.4 µM) compared to oxadiazol-2(3H)-ones (C=O), likely due to improved hydrogen bonding .
  • Hydrophilic groups (e.g., hydroxymethyl) may enhance solubility but reduce membrane permeability .

Synthetic Flexibility :

  • Halide substitution (e.g., chloro, bromo) at C5 enables diversification for structure-activity relationship (SAR) studies .
  • Thione derivatives require thiol intermediates, while oxadiazol-2(3H)-ones are synthesized via cyclization of hydrazides .

Biological Targets: Urease inhibition is common among 3,4,5-trimethoxyphenyl-linked oxadiazoles . Notum carboxylesterase inhibitors (e.g., compound 23bb, IC50: 0.01 µM) feature aromatic substituents at C5, highlighting the importance of electronic effects .

Contradictions and Limitations :

  • Poor Activity in Piperidine Derivatives : Oxadiazolones with piperidinyl substituents (e.g., compound 84b ) showed reduced activity compared to aryl analogues, emphasizing the need for aromatic pharmacophores .

Biological Activity

The compound 3-(((2-Methoxyphenyl)amino)methyl)-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2(3H)-one belongs to the class of 1,3,4-oxadiazole derivatives, which have gained attention for their diverse biological activities, particularly in cancer therapy. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant research findings.

Structure and Properties

The molecular structure of the compound includes a 1,3,4-oxadiazole ring substituted with methoxy and phenyl groups. The presence of these functional groups is crucial for its biological activity.

Biological Activity Overview

  • Anticancer Activity :
    • The 1,3,4-oxadiazole scaffold is known for its potential as an anticancer agent. Various studies have demonstrated that modifications to this scaffold can enhance cytotoxicity against cancer cells by targeting specific enzymes and pathways involved in tumor growth.
    • Research indicates that compounds with similar structures can inhibit key enzymes such as thymidylate synthase , histone deacetylase (HDAC) , and telomerase , which play significant roles in cancer cell proliferation and survival .
  • Mechanisms of Action :
    • The compound likely exerts its effects through multiple mechanisms:
      • Inhibition of Enzymatic Activity : By targeting enzymes critical for DNA synthesis and repair.
      • Disruption of Cell Signaling : Interfering with growth factor signaling pathways that promote tumor growth.
      • Induction of Apoptosis : Promoting programmed cell death in malignant cells.

Table 1: Summary of Biological Activities

Activity TypeMechanismReference
AnticancerInhibition of thymidylate synthase
AntioxidantScavenging free radicals
AntitubercularInhibition of Mycobacterium tuberculosis
Anti-inflammatoryModulation of inflammatory pathways

Case Study: Anticancer Efficacy

A study conducted on a series of 1,3,4-oxadiazole derivatives showed that those with structural similarities to our compound exhibited significant cytotoxic effects on various cancer cell lines. The study highlighted that compounds targeting HDAC and telomerase resulted in enhanced anticancer activity by inducing apoptosis in cancer cells .

Synthesis and Structural Modifications

The synthesis of this compound involves several steps that allow for the introduction of functional groups that enhance biological activity. These modifications are essential for optimizing the pharmacological profile of the compound.

Q & A

Q. How to design stability studies for oxadiazole derivatives under physiological conditions?

  • Methodological Answer:
  • pH stability: Incubate in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) at 37°C for 24h, analyzing degradation via HPLC .
  • Light/heat stress: Expose to 40°C/75% RH or UV light (ICH Q1B) to identify photolytic byproducts.

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